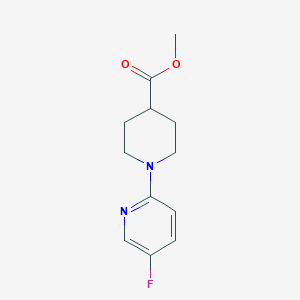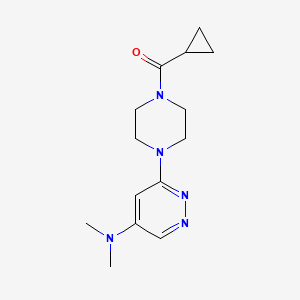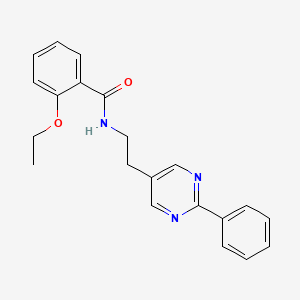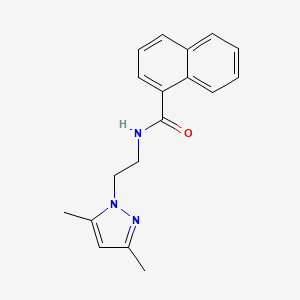![molecular formula C20H18N2OS B2665504 1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole CAS No. 638140-55-3](/img/structure/B2665504.png)
1-[2-(2-Methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with a thiophene ring and a 2-methylphenoxyethyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions . For example, ethyl (2-methylphenoxy)acetate, a related compound, can be used in chemical synthesis .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has demonstrated the antimicrobial potential of benzimidazole derivatives. For instance, studies have shown that certain benzimidazole compounds possess significant antimicrobial activity against a range of bacterial and fungal species. These compounds were synthesized and evaluated for their ability to inhibit the growth of various microbial strains, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating their potential as antimicrobial agents (Salahuddin et al., 2017). Similarly, thiazole and thiophene-based Schiff bases and their metal complexes have been synthesized and shown to exhibit antibacterial and antifungal properties, suggesting their use in the development of new antimicrobial agents (A. Altundas et al., 2010).
Antiviral Activities
Benzimidazole derivatives have also been investigated for their antiviral properties, particularly as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds have been shown to be active at submicromolar concentrations, providing a basis for the development of novel antiviral therapies. Some derivatives have demonstrated increased activity compared to established NNRTIs, highlighting their potential in HIV treatment regimens (G. De Martino et al., 2005).
Antitubercular Activity
Phenoxyalkylbenzimidazole derivatives have been evaluated for their antitubercular activity, with some compounds showing submicromolar activity against Mycobacterium tuberculosis. These compounds have demonstrated selectivity for M. tuberculosis over other bacterial species, offering a promising direction for the development of targeted antitubercular therapies. Their bactericidal effects against nonreplicating bacteria further underscore their potential in combating tuberculosis (N. S. Chandrasekera et al., 2015).
Antioxidant Properties
Benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties, particularly in inhibiting lipid peroxidation. These studies have found that some derivatives significantly inhibit lipid peroxidation, suggesting their potential application in preventing oxidative stress-related diseases (C. Kuş et al., 2004).
Anti-inflammatory and Analgesic Activities
Derivatives of benzimidazole have been synthesized and tested for their analgesic and anti-inflammatory activities. Some compounds have shown promising results, indicating their potential as lead compounds for the development of new anti-inflammatory and analgesic drugs (D. Dewangan et al., 2015).
Eigenschaften
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]-2-thiophen-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c1-15-7-2-5-10-18(15)23-13-12-22-17-9-4-3-8-16(17)21-20(22)19-11-6-14-24-19/h2-11,14H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGULGKCKBDTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2665431.png)
![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665436.png)
methanone](/img/structure/B2665437.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)

